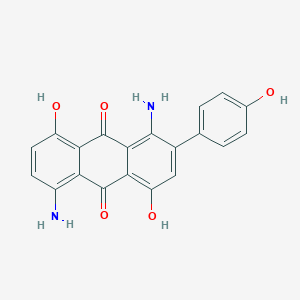

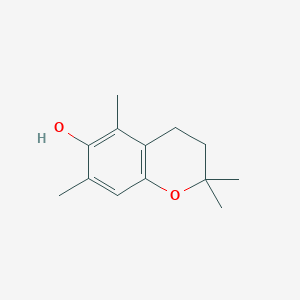

Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

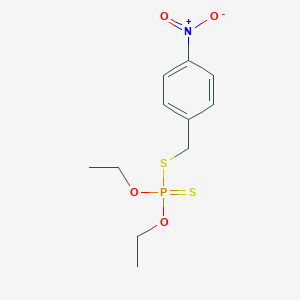

Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester, also known as Paraoxon, is a highly toxic organophosphate compound. It is commonly used in scientific research as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. In Synthesis Method: Paraoxon is synthesized from diethyl phosphorochloridate and p-nitrobenzyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and yields a yellow oil that is purified by column chromatography. Scientific Research Application: Paraoxon is commonly used in scientific research as an inhibitor of acetylcholinesterase. It is used to study the role of acetylcholine in the nervous system and to investigate the effects of acetylcholinesterase inhibition on behavior and cognition. Paraoxon has also been used to study the mechanism of action of other organophosphate compounds and to develop new treatments for nerve agent poisoning. Mechanism of Action: Paraoxon irreversibly inhibits acetylcholinesterase by covalently binding to the enzyme's active site. This leads to an accumulation of acetylcholine in the nervous system, which can cause a range of physiological and behavioral effects. Inhibition of acetylcholinesterase can cause muscle twitching, respiratory distress, convulsions, and ultimately death. Biochemical and Physiological Effects: Paraoxon has a wide range of biochemical and physiological effects. In addition to inhibiting acetylcholinesterase, it can also affect other enzymes in the body, including butyrylcholinesterase and carboxylesterase. Paraoxon can also cause oxidative stress, leading to the formation of reactive oxygen species and damage to cellular membranes. Additionally, paraoxon can cross the blood-brain barrier, leading to central nervous system effects such as seizures and cognitive impairment. Advantages and Limitations for Lab Experiments: Paraoxon is a highly potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in the nervous system. However, its high toxicity also makes it a dangerous compound to work with, requiring strict safety protocols and specialized equipment. Additionally, the irreversible nature of its inhibition of acetylcholinesterase can make it difficult to study the effects of acetylcholinesterase inhibition over time. Future Directions: There are several potential future directions for research on paraoxon. One area of interest is the development of new treatments for nerve agent poisoning. Paraoxon has been used as a model compound for developing new therapies that can reactivate acetylcholinesterase and reverse the effects of nerve agents. Another area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and safety profiles. Finally, there is ongoing research on the role of acetylcholine in a range of physiological and behavioral processes, and paraoxon is likely to continue to be a valuable tool in this research.

特性

CAS番号 |

13286-49-2 |

|---|---|

製品名 |

Phosphorodithioic acid, O,O-diethyl S-p-nitrobenzyl ester |

分子式 |

C11H16NO4PS2 |

分子量 |

321.4 g/mol |

IUPAC名 |

diethoxy-[(4-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |

InChIキー |

BTGZQLZLKSJTHK-UHFFFAOYSA-N |

SMILES |

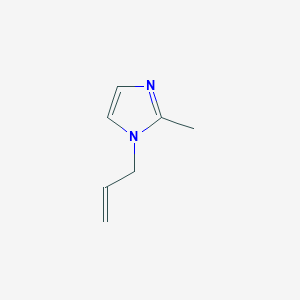

CCOP(=S)(OCC)SCC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CCOP(=S)(OCC)SCC1=CC=C(C=C1)[N+](=O)[O-] |

その他のCAS番号 |

13286-49-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)